
Phosphinic acid, bis(chloromethyl)-, p-nitrophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinic acid, bis(chloromethyl)-, p-nitrophenyl ester is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphinic acid group, two chloromethyl groups, and a p-nitrophenyl ester group. These functional groups contribute to its reactivity and versatility in chemical synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, bis(chloromethyl)-, p-nitrophenyl ester typically involves the reaction of phosphinic acid derivatives with chloromethylating agents and p-nitrophenol. One common method includes the use of phosphorus trichloride (PCl3) as a starting material, which reacts with formaldehyde and hydrochloric acid to form bis(chloromethyl)phosphinic acid. This intermediate is then esterified with p-nitrophenol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinic acid, bis(chloromethyl)-, p-nitrophenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield phosphinic acid derivatives and p-nitrophenol.
Substitution: The chloromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acid derivatives or reduction to form phosphine derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: Phosphinic acid derivatives and p-nitrophenol.
Substitution: Various substituted phosphinic acid derivatives.
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Applications De Recherche Scientifique
Phosphinic acid, bis(chloromethyl)-, p-nitrophenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the development of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of phosphinic acid, bis(chloromethyl)-, p-nitrophenyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through covalent interactions. In the case of metalloproteases, the compound can chelate the metal ion in the active site, thereby inhibiting the enzyme’s catalytic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphonic acid, bis(chloromethyl)-, p-nitrophenyl ester
- Phosphinic acid, bis(methyl)-, p-nitrophenyl ester
- Phosphinic acid, bis(chloromethyl)-, phenyl ester
Uniqueness
Phosphinic acid, bis(chloromethyl)-, p-nitrophenyl ester is unique due to the presence of both chloromethyl and p-nitrophenyl groups, which confer distinct reactivity and potential for diverse applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable reagent in various chemical and biological studies.
Propriétés
Numéro CAS |
33714-89-5 |
|---|---|
Formule moléculaire |
C8H8Cl2NO4P |
Poids moléculaire |
284.03 g/mol |
Nom IUPAC |
1-[bis(chloromethyl)phosphoryloxy]-4-nitrobenzene |
InChI |
InChI=1S/C8H8Cl2NO4P/c9-5-16(14,6-10)15-8-3-1-7(2-4-8)11(12)13/h1-4H,5-6H2 |
Clé InChI |
YRDHSUNKJUPZEO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


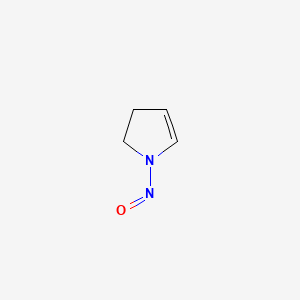

![1-{2-[1-(4-Bromonaphthalen-1-yl)ethyl]phenyl}ethanone](/img/structure/B14680539.png)

![2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate](/img/structure/B14680559.png)
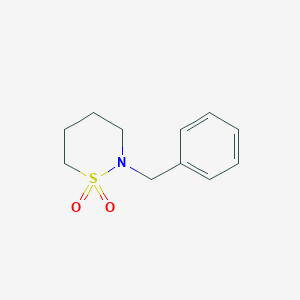
![15-Diazonio-7-oxadispiro[5.1.5~8~.2~6~]pentadec-14-en-14-olate](/img/structure/B14680574.png)
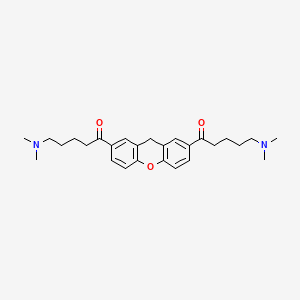

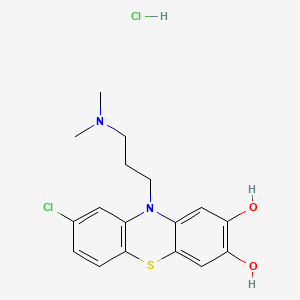

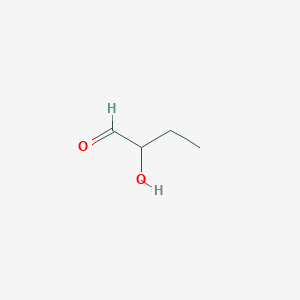
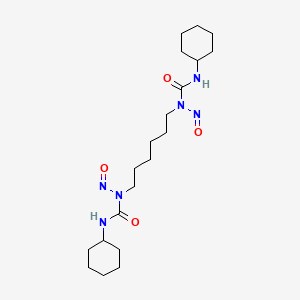
![N,N-diethylethanamine;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14680604.png)
